2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the sixth position, and an acetonitrile group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.
Hydrazine Hydrate Reaction: The starting material is reacted with hydrazine hydrate in the presence of isopropanol. The reaction mixture is heated to reflux for one hour, resulting in the formation of 2-hydrazino-6-(trifluoromethyl)pyridine.
Bromination: The intermediate product is then subjected to bromination using bromine in chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the formation of various oxidized or reduced products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts are commonly used in the presence of bases such as potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds resulting from coupling reactions.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, antiviral, and anticancer activities.
Agrochemicals: The compound is utilized in the development of new agrochemicals, including herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Material Sciences: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, owing to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-6-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of the acetonitrile group at the third position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-[2-bromo-6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-5(3-4-13)1-2-6(14-7)8(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQMHVXLUNJPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230004 | |
Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227512-33-5 | |
Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227512-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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